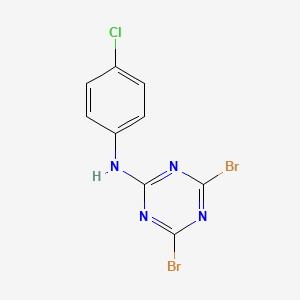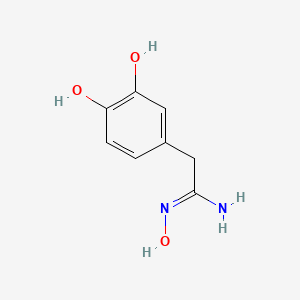
N,3,4-trihydroxyBenzeneethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,3,4-trihydroxyBenzeneethanimidamide: is an organic compound with the molecular formula C8H10N2O3 It is characterized by the presence of three hydroxyl groups attached to a benzene ring and an ethanimidamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,3,4-trihydroxyBenzeneethanimidamide typically involves the reaction of 3,4-dihydroxybenzaldehyde with ethanimidamide under specific conditions. One common method includes:
Starting Materials: 3,4-dihydroxybenzaldehyde and ethanimidamide.
Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pH conditions.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Reactors: Depending on the scale, the reaction can be carried out in batch or continuous reactors.
Catalysts and Solvents: Use of efficient catalysts and solvents to enhance the reaction rate and yield.
Purification Techniques: Advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product’s purity.
Análisis De Reacciones Químicas
Types of Reactions: N,3,4-trihydroxyBenzeneethanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imidamide group can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation Products: Quinones.
Reduction Products: Amines.
Substitution Products: Ethers or esters.
Aplicaciones Científicas De Investigación
N,3,4-trihydroxyBenzeneethanimidamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the synthesis of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,3,4-trihydroxyBenzeneethanimidamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups can donate hydrogen atoms, acting as antioxidants and neutralizing free radicals. The imidamide group can interact with enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
N,3,4-trihydroxybenzamide: Similar structure but lacks the ethanimidamide group.
3,4-dihydroxybenzaldehyde: Lacks the imidamide group and has an aldehyde group instead.
N,3,4-dimethoxybenzeneethanimidamide: Similar structure but with methoxy groups instead of hydroxyl groups.
Uniqueness: N,3,4-trihydroxyBenzeneethanimidamide is unique due to the combination of hydroxyl groups and the ethanimidamide group, which imparts distinct chemical and biological properties. This combination allows it to participate in a variety of chemical reactions and exhibit potential therapeutic effects.
Propiedades
Fórmula molecular |
C8H10N2O3 |
|---|---|
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
2-(3,4-dihydroxyphenyl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H10N2O3/c9-8(10-13)4-5-1-2-6(11)7(12)3-5/h1-3,11-13H,4H2,(H2,9,10) |
Clave InChI |
FYNZTLIVLZYLIG-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=C(C=C1C/C(=N/O)/N)O)O |
SMILES canónico |
C1=CC(=C(C=C1CC(=NO)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


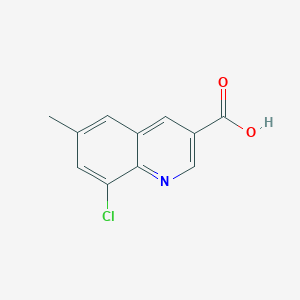




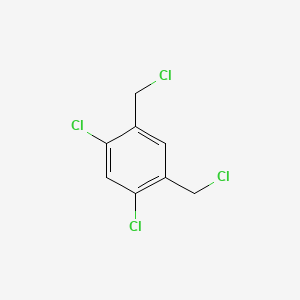

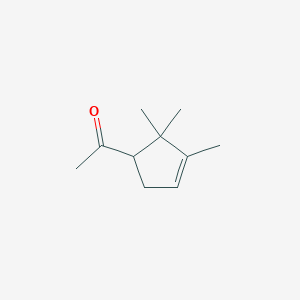
![(2Z)-3-ethyl-2-[[(3Z)-3-[(E)-3-[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;iodide](/img/structure/B13741301.png)



